molecular formula C17H19F3N2O6 B4918836 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4918836
M. Wt: 404.3 g/mol
InChI Key: KXXAJNBZWNBKMN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoroethyl and trimethoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide under basic conditions.

    Attachment of the trimethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a suitable trimethoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tetrahydropyrimidine derivatives.

    Substitution: The trifluoroethyl and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a lead compound for the development of new drugs, particularly in the treatment of diseases where tetrahydropyrimidine derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, tetrahydropyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of trifluoroethyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The unique combination of trifluoroethyl and trimethoxyphenyl groups in 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may confer distinct chemical and biological properties compared to similar compounds. These properties could include enhanced stability, increased lipophilicity, and improved binding interactions with biological targets.

Properties

IUPAC Name

2,2,2-trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O6/c1-8-12(15(23)28-7-17(18,19)20)13(22-16(24)21-8)9-5-10(25-2)14(27-4)11(6-9)26-3/h5-6,13H,7H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXAJNBZWNBKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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